molecular formula C20H23N3O5 B12026651 N-(4-Ethylphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide CAS No. 767289-48-5

N-(4-Ethylphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide

Cat. No.: B12026651
CAS No.: 767289-48-5
M. Wt: 385.4 g/mol
InChI Key: KCOZQEFBKUTIDL-CIAFOILYSA-N
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Description

N-(4-Ethylphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an ethylphenyl group, a trimethoxybenzylidene moiety, and a hydrazinoacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2,4,5-trimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone.

    Acylation Reaction: The hydrazone intermediate is then subjected to acylation with 4-ethylphenyl isocyanate to yield the final product.

The reaction conditions generally include the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino and acetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-(4-Ethylphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide
  • N-(4-Propylphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide

Uniqueness

N-(4-Ethylphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different alkyl groups.

Properties

CAS No.

767289-48-5

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C20H23N3O5/c1-5-13-6-8-15(9-7-13)22-19(24)20(25)23-21-12-14-10-17(27-3)18(28-4)11-16(14)26-2/h6-12H,5H2,1-4H3,(H,22,24)(H,23,25)/b21-12+

InChI Key

KCOZQEFBKUTIDL-CIAFOILYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

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